Molecular Weight and Lipophilicity: Boc vs. Fmoc
The Boc-protected target compound exhibits a molecular weight of 311.4 g·mol⁻¹ and a computed lipophilicity (XLogP3-AA) of 3.2, compared with the corresponding Fmoc-protected analog (CAS 1217741-23-5) which has a molecular weight of 433.5 g·mol⁻¹ and an XLogP3-AA of 5.3 [1][2]. The Boc version is 39.2% lighter by mass and 2.1 log units less lipophilic than its Fmoc counterpart. The topological polar surface area (TPSA) of the Boc compound is 101 Ų, with 7 rotatable bonds versus 8 for the Fmoc analog [1][2]. The reduced mass and lower lipophilicity of the Boc-protected building block facilitate solution-phase handling, chromatographic purification, and potentially improve aqueous solubility of intermediate constructs during synthesis.
| Evidence Dimension | Molecular weight, lipophilicity, and molecular flexibility |
|---|---|
| Target Compound Data | MW = 311.4 g·mol⁻¹; XLogP3-AA = 3.2; TPSA = 101 Ų; Rotatable bonds = 7; HBD = 2; HBA = 5 |
| Comparator Or Baseline | Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid: MW = 433.5 g·mol⁻¹; XLogP3-AA = 5.3; Rotatable bonds = 8; HBD = 2; HBA = 5 |
| Quantified Difference | ΔMW = −122.1 g·mol⁻¹ (−28.2%); ΔXLogP3 = −2.1 log units; ΔRotatable bonds = −1 |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07 / 2024.12.12); XLogP3-AA algorithm version 3.0 |
Why This Matters
The substantial difference in molecular weight and lipophilicity between Boc and Fmoc versions directly impacts synthetic handling (solubility, chromatographic behavior) and should guide protecting group strategy selection at the procurement stage, as the two compounds are not synthetically interchangeable without altering the entire SPPS protocol.
- [1] PubChem Compound Summary CID 46737448. Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46737448 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary CID 46737453. Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46737453 (accessed 2026-04-30). View Source
